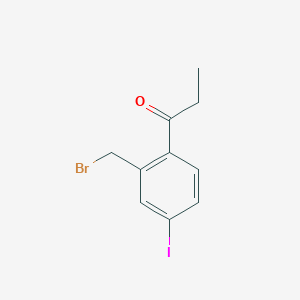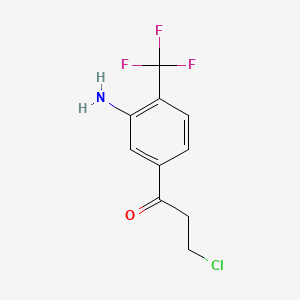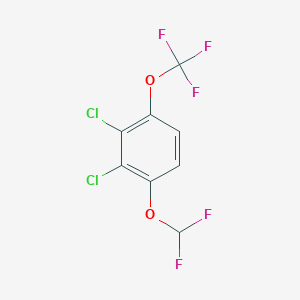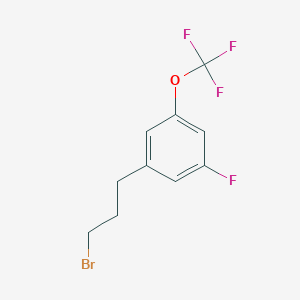
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene is an organic compound with a unique structure that includes a bromopropyl group, a fluoro group, and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-(trifluoromethoxy)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluoro-5-(trifluoromethoxy)benzene is reacted with 1,3-dibromopropane in the presence of the base, typically in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is stirred at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethoxy group.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve aprotic solvents and elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products:
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products may include carboxylic acids or ketones.
Coupling Reactions: Products are often biaryl compounds or more complex aromatic structures.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it useful in the design of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving halogenated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene depends on its specific application:
Nucleophilic Substitution: The bromopropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Coupling Reactions: The benzene ring participates in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.
Biological Interactions: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene can be compared with other similar compounds:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the fluoro group but has a similar trifluoromethyl group, making it useful in similar applications.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, enhancing its electron-withdrawing properties and making it more reactive in certain reactions.
1-(3-Bromopropyl)-3-fluoro-5-methoxybenzene: This compound has a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a fluoro group and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and materials with specific properties.
Propiedades
Fórmula molecular |
C10H9BrF4O |
|---|---|
Peso molecular |
301.07 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF4O/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2 |
Clave InChI |
LJHJLOQLAYQGQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(F)(F)F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)
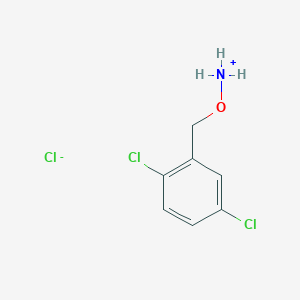
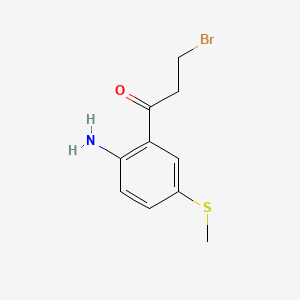
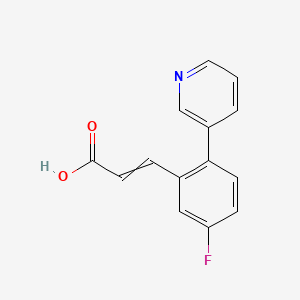
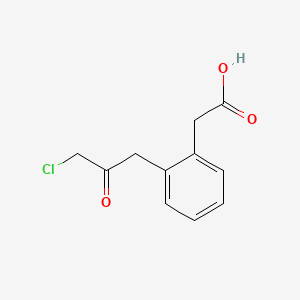
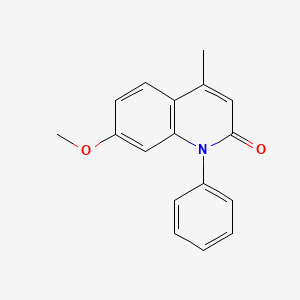
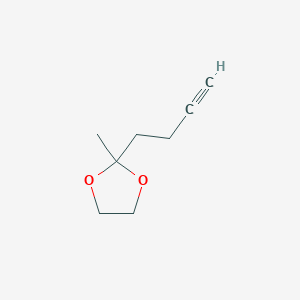
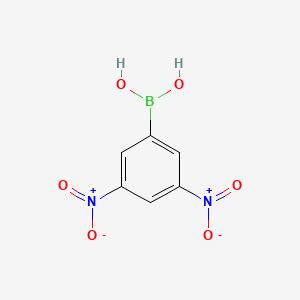
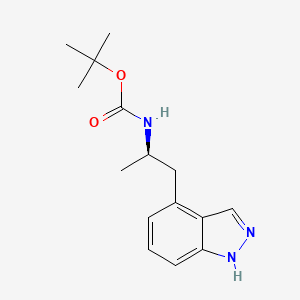

![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
